(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O. It is a derivative of cyclohexane, featuring a three-membered ring fused to a five-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structural properties and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization of Alkenes: : One common method for synthesizing (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol involves the cyclization of alkenes. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the bicyclic structure. Typical catalysts include transition metals such as palladium or nickel, and the reaction is often carried out under an inert atmosphere at elevated temperatures.
-
Hydroboration-Oxidation: : Another synthetic route involves the hydroboration of a suitable diene followed by oxidation. For example, the hydroboration of 1,5-hexadiene with borane, followed by oxidation with hydrogen peroxide in the presence of a base, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: A monocyclic analog with a similar hydroxyl group but lacking the bicyclic structure.
Uniqueness
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is unique due to its bicyclic structure and specific stereochemistry. This configuration imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
DXESCHCZVDAYPL-SRQIZXRXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1C2)O |
Canonical SMILES |
C1CC(C2C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.